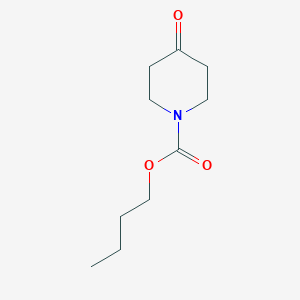

Butyl 4-oxopiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

butyl 4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C10H17NO3/c1-2-3-8-14-10(13)11-6-4-9(12)5-7-11/h2-8H2,1H3 |

InChI Key |

RHVLHDSOTNYXPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N1CCC(=O)CC1 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of Butyl 4-oxopiperidine-1-carboxylate in anticancer therapies. In one case study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these derivatives could selectively inhibit cancer cell proliferation while exhibiting low toxicity to normal cells, suggesting a promising avenue for targeted cancer treatments .

Hepatitis C Virus Inhibition

Research has demonstrated that this compound can serve as a scaffold for developing inhibitors against hepatitis C virus (HCV). A high-throughput screening identified several small molecules based on this scaffold that effectively inhibited HCV replication, marking its significance in antiviral drug development .

Case Studies Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of butyl 4-oxopiperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Preparation Methods

Reaction Mechanism and Standard Protocol

4-Piperidone reacts with Boc anhydride in the presence of a base to form the target compound. The base deprotonates the piperidine nitrogen, enabling nucleophilic attack on the Boc anhydride’s carbonyl carbon. A representative procedure involves:

-

Dissolving 4-piperidone (1.0 equiv) in acetone or ethyl acetate.

-

Adding Boc anhydride (1.1–1.2 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Agitating the mixture at 10–15°C for 30 minutes, followed by warming to 20–25°C for 10–15 hours.

-

Quenching with water, extracting with toluene, and washing the organic layer with 10% sodium bicarbonate.

-

Concentrating the solution under reduced pressure and crystallizing the product using heptanes.

Key Optimization Parameters

-

Solvent : Acetone and ethyl acetate are preferred due to their balance of polarity and boiling points, which facilitate both reaction progression and product isolation.

-

Base : Potassium carbonate outperforms alternatives like triethylamine (TEA) in minimizing side reactions such as over-Boc protection or ketone aldol condensation.

-

Temperature : Maintaining temperatures below 25°C prevents exothermic side reactions, while post-reaction heating (48–53°C) ensures complete conversion.

Industrial-Scale Synthesis and Process Intensification

Large-scale production necessitates cost-effective and safety-optimized protocols. Patent US11254641B2 outlines a high-yield industrial method featuring enantiomer recycling.

Scalable Reaction Conditions

Racemization and Enantiomer Recycling

A breakthrough in industrial synthesis involves racemizing undesired enantiomers using sodium hydroxide in dichloromethane/water mixtures at 25–35°C. This step converts the leftover enantiomer back into the racemic starting material, which is then re-subjected to optical resolution. This approach boosts overall yield from 50% (theoretical maximum without recycling) to >90%.

Alternative Synthetic Routes and Protecting Group Strategies

While Boc protection dominates, other methods have been explored for niche applications.

Benzyloxycarbonyl (Cbz) Protection

Cbz-protected intermediates are occasionally used for orthogonal deprotection. For example, hydrogenolysis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate with Pd/C and ammonium formate in methanol removes the Cbz group while retaining the Boc moiety. However, this method introduces additional steps and is less atom-economical than direct Boc protection.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction times. Preliminary studies show that heating 4-piperidone and Boc anhydride in DMF at 100°C for 10 minutes achieves 80% conversion, though purity remains inferior to conventional methods.

Purification and Characterization

Crystallization vs. Chromatography

Spectroscopic Characterization

Critical NMR signals for tert-butyl 4-oxopiperidine-1-carboxylate include:

-

¹H NMR (CDCl₃) : δ 1.40 (s, 9H, tert-butyl), 3.55–3.77 (m, 4H, piperidine CH₂).

-

¹³C NMR (CDCl₃) : δ 28.4 (tert-butyl CH₃), 79.8 (Boc carbonyl), 166.9 (piperidone carbonyl).

Applications and Derivative Synthesis

tert-Butyl 4-oxopiperidine-1-carboxylate serves as a precursor for:

Q & A

Q. Q1. What are the standard synthetic routes for preparing Butyl 4-oxopiperidine-1-carboxylate, and how can purity be verified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a piperidine derivative (e.g., 4-oxopiperidine) reacts with butyl chloroformate in the presence of a base like triethylamine in dichloromethane. Post-synthesis, purification via column chromatography or recrystallization is critical . Purity verification requires NMR (¹H/¹³C) to confirm structural integrity, HPLC for quantitative analysis (>98% purity), and mass spectrometry for molecular weight validation. Cross-referencing spectral data with literature (e.g., PubChem entries) ensures accuracy .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for this compound under varying conditions?

Methodological Answer: Use factorial design to systematically evaluate variables such as temperature, solvent polarity, and catalyst concentration. For instance, a 2³ factorial experiment could test dichloromethane vs. THF, room temperature vs. 40°C, and triethylamine vs. pyridine. Response surface methodology (RSM) can model interactions between variables to identify optimal conditions . Kinetic studies (e.g., monitoring reaction progress via TLC or in-situ IR) further refine time-dependent yield improvements .

Basic Structural and Functional Characterization

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., carbonyl-adjacent protons at δ 2.5–3.5 ppm), while ¹³C NMR confirms the carboxylate (δ 165–175 ppm) and ketone (δ 205–215 ppm) groups.

- IR Spectroscopy : Stretching vibrations for C=O (carboxylate: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 229.2) .

Advanced Spectral Data Contradictions

Q. Q4. How should researchers resolve discrepancies in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or anomalous IR peaks) may arise from impurities or tautomerism. Conduct multi-technique validation:

Repeat synthesis with stricter anhydrous conditions to exclude solvent artifacts.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare experimental data with computational predictions (DFT calculations for expected spectral patterns).

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Theoretical Framework Integration

Q. Q5. How can researchers align studies on this compound with existing theoretical frameworks?

Methodological Answer: Link synthesis and reactivity studies to established concepts:

- Basic : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites during reactions.

- Advanced : Integrate density functional theory (DFT) to model transition states in carboxylation reactions. Reference frameworks like Curtin-Hammett kinetics to explain regioselectivity in piperidine derivatives .

Data Interpretation and Contradictions

Q. Q6. What strategies address inconsistent biological activity data for this compound derivatives?

Methodological Answer:

Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature).

Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers.

Mechanistic Studies : Use molecular docking or SPR (surface plasmon resonance) to validate target binding affinities.

Batch Analysis : Verify compound stability (e.g., hydrolytic degradation via LC-MS) to rule out batch-dependent variability .

Literature Review and Knowledge Gaps

Q. Q7. How can researchers efficiently identify knowledge gaps in the existing literature on this compound?

Methodological Answer:

Boolean Search Strategies : Use terms like ("this compound" AND "synthesis") OR ("reactivity" NOT "industrial") in databases (SciFinder, Reaxys). Apply truncation (e.g., "piperidin* carboxylate*") to capture variants .

Critical Analysis : Map reported biological activities against structural analogs to highlight understudied functional groups (e.g., substituent effects at the 4-position) .

Safety and Handling Protocols

Q. Q8. What are the critical safety protocols for handling this compound in lab settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water spray to prevent toxic vapor dispersion .

Advanced Reactivity Studies

Q. Q9. How can researchers systematically study the reactivity of this compound under nucleophilic conditions?

Methodological Answer: Design a reactivity matrix:

Substrate Scope : Test nucleophiles (amines, thiols) under varying pH (e.g., buffered vs. non-buffered).

Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation rates.

Computational Modeling : Apply molecular dynamics simulations to predict attack trajectories at the carbonyl or ketone sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.